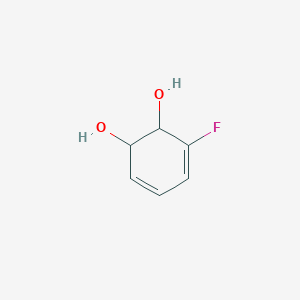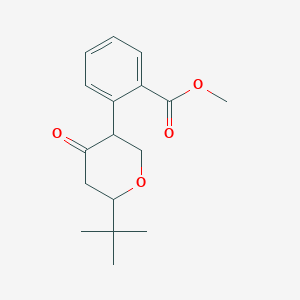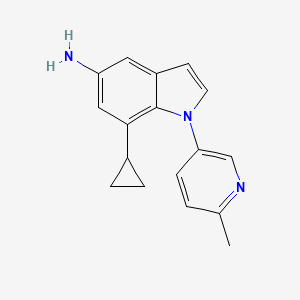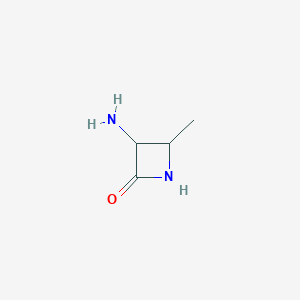
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylimidazole and 2-phenyl-1,4-dihydroquinazoline can be catalyzed by various agents to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce halogenated or alkylated groups .
科学的研究の応用
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular pathways. The quinazoline moiety may interact with DNA or proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Phenyl-1,4-dihydroquinazoline: Lacks the imidazole ring, making it less versatile in biological applications.
4-Methylimidazole: Does not have the quinazoline structure, limiting its chemical reactivity.
6-Bromo-2-phenyl-1,4-dihydroquinazoline: Similar structure but with different substituents, leading to varied chemical properties.
Uniqueness
6-(4-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is unique due to the combination of imidazole and quinazoline rings, providing a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential in various scientific and industrial applications .
特性
分子式 |
C18H16N4 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
6-(4-methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C18H16N4/c1-13-11-22(12-20-13)16-7-8-17-15(9-16)10-19-18(21-17)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,21) |
InChIキー |
QSXRBGNTYXCAJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)NC(=NC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)




![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)


![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)


![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)


